molecular formula C23H24N2O5 B2655043 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1235691-45-8

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2655043
CAS No.: 1235691-45-8
M. Wt: 408.454
InChI Key: DYLVNMNFYLCNTP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuropharmacology research. This acrylamide-derived molecule is designed for scientific investigation and is not intended for diagnostic or therapeutic applications. This compound is a structural analog of prominent pharmacophores, integrating a benzofuran carboxamide moiety linked via a piperidine core to a furan-acrylamide group. The benzofuran scaffold is recognized in scientific literature for its broad bioactivity profile, demonstrating potential in anticancer, antibacterial, and antifungal research applications . Specifically, benzofuran-2-carboxamide derivatives have been identified and synthesized as selective ligands for sigma receptors, which are important targets in neuropharmacology . The core structural feature of this molecule—the (E)-3-furan-2-yl-acrylamide group—is shared with a class of compounds identified as potent modulators of the mammalian GABA A receptor . Research on these related acrylamides indicates that they exhibit a dual mechanism of action on GABA A receptors, concurrently providing potentiating and inhibitory effects mediated by interactions with classic anesthetic binding sites in the transmembrane domain . The presence of the 7-methoxybenzofuran-2-carboxamide group may confer additional selectivity and affinity, making this compound a valuable tool for researchers studying the structure-activity relationships of ion channel modulators and for probing complex biological systems involving inhibitory neurotransmission. This product is provided for non-human research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any form of human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-28-19-6-2-4-17-14-20(30-22(17)19)23(27)24-15-16-9-11-25(12-10-16)21(26)8-7-18-5-3-13-29-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,24,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLVNMNFYLCNTP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuran scaffolds have shown potent anti-proliferative effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation .

A study on related benzofuran derivatives reported IC50 values for specific compounds against cervical cancer cells SiHa and HeLa, showing enhanced growth inhibition compared to standard treatments like combretastatin .

Neuroprotective Effects

Another significant application of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is in neuroprotection. Research has highlighted its potential to mitigate excitotoxicity and oxidative stress in neuronal cells. For instance, certain derivatives have been found to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal models .

In a comparative study, specific derivatives exhibited neuroprotective effects comparable to memantine, a well-known NMDA antagonist, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative diseases .

Study 1: Anticancer Properties

A recent study demonstrated the efficacy of benzofuran derivatives against various cancer cell lines, reporting significant inhibition of cell growth with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through dual inhibition pathways targeting CDK2 and GSK-3β .

Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, several benzofuran derivatives were synthesized and evaluated for their ability to protect against NMDA-induced excitotoxicity. The study identified key structural features that enhanced neuroprotective activity, suggesting avenues for further development .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Class Key Features Target Compound Distinctions
Benzofuran antifungals Unsubstituted benzofuran, triazole groups 7-methoxy substitution, carboxamide side chain
Piperidine kinase inhibitors Piperidine with aryl groups Furan-acryloyl conjugation, (E)-configuration
Covalent acryloyl inhibitors Acryloyl for covalent binding Hybrid benzofuran-piperidine scaffold

Pharmacological and Physicochemical Properties

  • Solubility: The methoxy and carboxamide groups may improve aqueous solubility compared to nonpolar benzofuran analogs. Similar compounds exhibit logP values ranging from 2.1–3.8, suggesting moderate lipophilicity .
  • Bioactivity : Piperidine-acryloyl hybrids have demonstrated inhibitory activity against proteases and kinases (IC₅₀: 10–100 nM), while benzofuran carboxamides show antimicrobial potency (MIC: 2–8 µg/mL) .

Methodologies for Compound Comparison

The evaluation of similarity relies on computational and experimental approaches:

  • Virtual Screening : Fingerprint-based methods (e.g., Tanimoto coefficients) highlight shared pharmacophores between the target compound and benzofuran antifungals (similarity score: 0.65–0.72) .
  • Analytical Techniques : Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds, could quantify critical micelle concentration (CMC) or aggregation behavior, though applicability to this compound requires validation .

Q & A

Q. Table 1: Comparison of Synthetic Protocols for Benzofuran Carboxamides

StepProtocol A Protocol B
Coupling AgentEDCl/HOBtHATU
SolventDCMDMF
Reaction Time24 h (rt)12 h (40°C)
Yield Range45–63%62–85%
PurificationRecrystallization (EtOH/2-PrOH)Column chromatography (SiO₂)

Q. Table 2: Key ¹H NMR Assignments for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)
Methoxy (-OCH₃)3.8–3.9
Furan (C₅H₄O)6.3–7.5
Piperidine (N-CH₂-)2.3–3.5
Amide (-NHCO-)8.6–9.2 (broad, exchangeable)

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